N1-(2,6-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-10-11-16(2)20(13-15)31(29,30)26-12-6-9-19(26)14-24-22(27)23(28)25-21-17(3)7-5-8-18(21)4/h5,7-8,10-11,13,19H,6,9,12,14H2,1-4H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASMUSLFKDDMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,6-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H30N4O3S, with a molecular weight of approximately 490.58 g/mol. The structure features two aromatic rings and a pyrrolidine moiety, which contribute to its reactivity and biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3S |
| Molecular Weight | 490.58 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | Cool, dry place |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, contributing to its potential as an anti-inflammatory and anticancer agent.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against a range of pathogens.
Therapeutic Applications
Research has highlighted several therapeutic applications for this compound:
- Anticancer Agent : Studies have demonstrated its potential in inhibiting cancer cell proliferation through apoptosis induction.
- Anti-inflammatory : Its ability to modulate inflammatory pathways suggests possible applications in treating inflammatory diseases.
- Antimicrobial : Exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
Case Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings suggest its potential as a lead compound in antibiotic drug development.
Case Study 3: Anti-inflammatory Effects
Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
